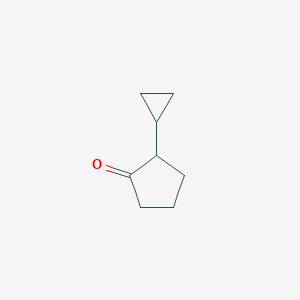
2-Cyclopropylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylcyclopentan-1-one is a chemical compound with the CAS Number: 196602-67-2. It has a molecular weight of 124.18 and its IUPAC name is 2-cyclopropylcyclopentanone . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylcyclopentan-1-one consists of a cyclopentanone ring with a cyclopropyl group attached . The InChI code for this compound is 1S/C8H12O/c9-8-3-1-2-7(8)6-4-5-6/h6-7H,1-5H2 .Physical And Chemical Properties Analysis
2-Cyclopropylcyclopentan-1-one is a liquid at room temperature. . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
1. Role in Ethylene Inhibition and Plant Growth Regulation
One of the key applications of compounds related to 2-Cyclopropylcyclopentan-1-one is in the field of ethylene inhibition in plants. For instance, 1-methylcyclopropene (1-MCP), a compound closely related to 2-Cyclopropylcyclopentan-1-one, is known for its significant role as an inhibitor of ethylene action, impacting a broad range of fruits, vegetables, and floricultural crops. Its effective concentrations are relatively low, and it has been a vital tool for advancements in understanding the role of ethylene in plants (Blankenship & Dole, 2003).
2. Impact on Cytotoxicity and Anticancer Potential
Compounds similar to 2-Cyclopropylcyclopentan-1-one have been studied for their cytotoxicity and potential as anticancer agents. For example, a series of 2-arylidenebenzocycloalkanones, which share structural similarities, have shown promising results as lead molecules for anticancer applications. Their structure-activity relationships indicate that steric properties significantly contribute to their bioactivity (Dimmock et al., 2002).
3. Utilization in Medicinal Chemistry
The cyclopropyl fragment, a structural component of 2-Cyclopropylcyclopentan-1-one, is increasingly used in drug development. It is known for enhancing the properties of drugs, such as potency and reducing off-target effects. This aspect of the cyclopropyl ring, which includes characteristics like coplanarity and enhanced π-character of C-C bonds, has significant implications in preclinical and clinical drug molecules (Talele, 2016).
4. Inhibition of Ethylene Perception
Further exploring its role in plant biology, the inhibition of ethylene perception by compounds similar to 2-Cyclopropylcyclopentan-1-one, specifically 1-MCP, has led to a better understanding of ethylene's role in ripening and senescence in fruits and vegetables. This research has opened pathways for commercial technologies to improve product quality in the agricultural sector (Watkins, 2006).
5. Inhibition of HIV Strains
In the field of virology, compounds structurally related to 2-Cyclopropylcyclopentan-1-one, such as bicyclams, have been identified as potent inhibitors of HIV-1 and HIV-2 replication. This finding has significant implications for developing new antiviral compounds and strategies to combat HIV (Schols et al., 1997).
Safety and Hazards
The safety information for 2-Cyclopropylcyclopentan-1-one indicates that it may be hazardous. The hazard statements include H227, H315, H319, and H335, which correspond to being a flammable liquid, causing skin irritation, causing serious eye irritation, and may cause respiratory irritation respectively .
Orientations Futures
While specific future directions for 2-Cyclopropylcyclopentan-1-one are not available, the field of synthetic chemistry, including the study and application of such compounds, continues to evolve. Future research may focus on improving the synthesis process, exploring new reactions, and finding novel applications .
Propriétés
IUPAC Name |
2-cyclopropylcyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-3-1-2-7(8)6-4-5-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJYWQAQZMUVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylcyclopentan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride](/img/structure/B2645037.png)
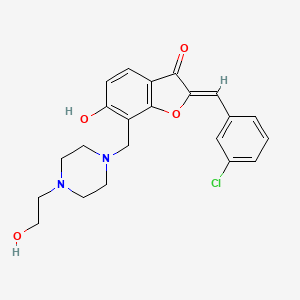
![6-(4-Cyclohexylsulfonyl-1,4-diazepan-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2645040.png)
![4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2645041.png)
![3,4-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2645042.png)
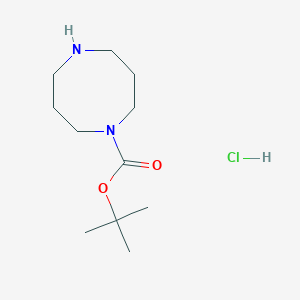
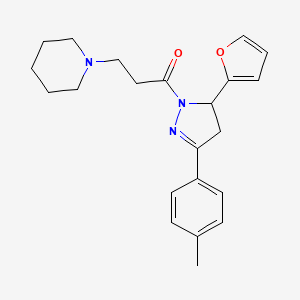
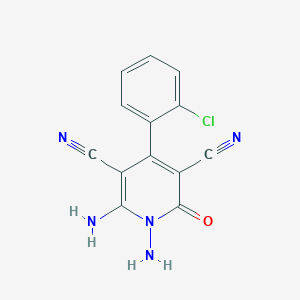
![N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2645048.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2645053.png)
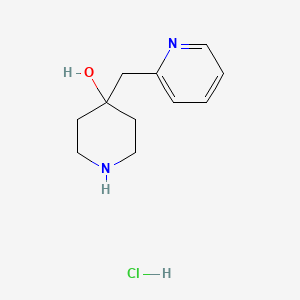
![(E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2645055.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2645056.png)